CID 16689417
Overview
Description
CID 16689417 is also known as Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride . It is a compound with the IUPAC name lithium;tris(3-ethylpentan-3-yloxy)aluminum(1-) and the SMILES notation [Li+].CCC(CC)(CC)OAl-(CC)CC)OC(CC)(CC)CC .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation [Li+].CCC(CC)(CC)OAl-(CC)CC)OC(CC)(CC)CC . This indicates that the compound contains lithium (Li), aluminum (Al), carbon ©, and hydrogen (H) atoms.Scientific Research Applications
Understanding CID in Biological Research
CID 16689417 is employed as a valuable tool in biological research for its ability to control protein function within cellular contexts. This methodology has seen considerable advancements, with developments in orthogonal and reversible CID systems enhancing the precision and spatiotemporal resolution of protein function control. The technique's primary application has been in dissecting signal transductions, but recent approaches have broadened its utility to include investigations into membrane and protein trafficking. The progress in CID systems demonstrates their importance in providing a nuanced understanding and manipulation of biological pathways, offering insights that are crucial for both fundamental biology and therapeutic applications (Voss, Klewer, & Wu, 2015).
Mechanism of Action
CID 16689417, also known as lithium tris(3-ethylpentan-3-yloxy)aluminum , is a compound with a variety of potential applications. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that the compound has been used in environmental research for its effects on ecosystems and its potential role in pollution management. In industrial research, it has been used in manufacturing processes to improve product quality and efficiency.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s known that the compound has been studied for its effects on ecosystems and its potential role in pollution management. In industrial research, it has been used in manufacturing processes to improve product quality and efficiency.
Properties
InChI |
InChI=1S/3C7H15O.Al.Li/c3*1-4-7(8,5-2)6-3;;/h3*4-6H2,1-3H3;;/q3*-1;+2;+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLYMHNMOOMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(CC)(CC)O[Al-](OC(CC)(CC)CC)OC(CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45AlLiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586953 | |
Record name | PUBCHEM_16689417 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79172-99-9 | |
Record name | PUBCHEM_16689417 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.